molecular formula C18H21N3O3 B2548271 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1797957-89-1

1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2548271
CAS No.: 1797957-89-1
M. Wt: 327.384
InChI Key: ROZYEVCYUYVUCU-UHFFFAOYSA-N
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Description

1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound designed for preclinical research and drug discovery. Its structure incorporates a pyridazinone moiety linked via a piperidine bridge to an o-tolyloxy group, a design that suggests potential for significant biological activity. Compounds featuring the pyridazin-3-one heterocycle are of substantial interest in medicinal chemistry due to their diverse pharmacological profiles. Recent studies on pyridazinone-based structures have demonstrated potent vasorelaxant effects on isolated aortic tissue, with some derivatives exhibiting superior activity and efficacy in increasing eNOS mRNA expression and nitric oxide levels compared to standard reference drugs . This makes the pyridazinone core a valuable scaffold for investigating new cardiovascular therapies . Furthermore, molecular frameworks combining aromatic ethers and nitrogen-containing heterocycles are frequently explored for their ability to interact with various enzymatic targets and receptors, positioning them as key candidates in the development of novel therapeutic agents. This product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use. Researchers are responsible for ensuring compliance with all applicable local and international regulations.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-14-5-2-3-6-16(14)23-13-18(22)21-11-8-15(9-12-21)24-17-7-4-10-19-20-17/h2-7,10,15H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZYEVCYUYVUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. Additionally, data tables summarizing key research findings will be provided to enhance understanding.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological profiles. The presence of the pyridazinyl and o-tolyloxy groups contributes to its unique properties, potentially influencing its interaction with biological targets.

Structural Formula

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antitumor Activity : Compounds in this class have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in tumor growth.
  • Anti-inflammatory Properties : Some derivatives demonstrate the ability to reduce inflammation markers, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Effects : Certain analogs exhibit significant activity against bacterial strains, highlighting their potential as antimicrobial agents.

The mechanisms underlying the biological activity of this compound may include:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation : Interaction with specific receptors may alter signaling pathways related to growth and inflammation.

Study 1: Antitumor Activity

A study evaluated the antitumor effects of a related piperidine derivative on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against breast and lung cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5CDK2 inhibition
A549 (Lung)15.0Apoptosis induction via caspase activation

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties were assessed using an LPS-induced model in mice. The compound significantly reduced levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Treatment GroupTNF-α Level (pg/mL)IL-6 Level (pg/mL)
Control150200
Compound Treatment7590

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and structurally related molecules:

Compound Name / Class Core Heterocycle Key Substituents Synthesis Pathway Biological Activity / Application Reference Evidence
1-(4-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone Pyridazine o-Tolyloxy, Piperidine Likely via nucleophilic substitution of pyridazin-3-ol with piperidine intermediates. Not explicitly stated; inferred antimicrobial/kinase inhibition potential. N/A (Target)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28) Tetrazole Aryl groups (e.g., phenyl, halides) Chloroacetyl chloride intermediates reacted with piperidine in acetonitrile . Antimicrobial, enzyme inhibition
(S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine Trifluoromethyl, Piperazine Multi-step alkylation/amination of pyridine and piperazine precursors. CYP51 inhibitor (anti-Trypanosoma cruzi)
Vandetanib derivatives (16c–16f) Quinazoline Nitroimidazole, Bromo/fluoro aryl Condensation of vandetanib intermediates with nitroimidazole-bearing reagents . Anticancer (kinase inhibition)
APEHQ metal complexes 8-Hydroxyquinoline Diazinyl, Piperazin-1-yl Diazotization of 1-(4-aminophenyl)-2-(piperazin-1-yl)ethanone with 8-hydroxyquinoline . Antifungal (enhanced activity as metal complexes)
[18F]3 (Radioligand) Dihydroquinoline 18F-fluoroethoxy, Methylsulfonylpiperidine Radiolabeling via cesium carbonate-mediated substitution . Imaging (oxytocin receptor targeting)

Structure-Activity Relationships (SAR)

  • Trifluoromethyl groups in UDO enhance metabolic stability .
  • Metal Coordination : APEHQ complexes demonstrate that metal ions (e.g., Cu²⁺, Ni²⁺) significantly boost antifungal efficacy .

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